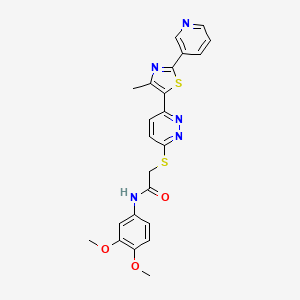
N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O3S2 and its molecular weight is 479.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 3,4-dimethoxyphenyl moiety linked to a thioacetamide structure that incorporates a pyridazin and thiazole ring. This unique combination of functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures were evaluated for their activity against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM for the most potent derivatives .
Anticancer Potential
The compound's anticancer activity has also been a focus of research. Various derivatives have been synthesized and tested against different cancer cell lines. Notably, compounds with structural similarities demonstrated cytotoxic effects with IC50 values as low as 1.1 μM against HCT116 and MCF7 cell lines . These findings suggest that the thiazole and pyridazine components may enhance the anticancer efficacy through specific molecular interactions.
The proposed mechanism involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. For example, some studies indicate that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression . The interaction of these compounds with COX-II has been highlighted, showing selective inhibition with IC50 values as low as 0.011 μM for certain derivatives .
Study 1: Antitubercular Activity
In a study investigating novel antitubercular agents, several compounds based on similar frameworks were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. The most active compounds showed significant potency with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as effective treatments for tuberculosis .
Study 2: Anticancer Screening
A screening of various derivatives against multiple cancer cell lines revealed that certain compounds exhibited strong cytotoxicity. For example, one derivative showed an IC50 of 1.88 ± 0.11 μM against MCF7 cells, highlighting the potential of these compounds in cancer therapy . The study also included assessments of the mechanisms involved, such as cell cycle arrest at the SubG1/G1 phase.
Data Summary Table
| Activity Type | Cell Line/Organism | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Inhibition of mycobacterial growth |
| Anticancer | MCF7 | 1.88 | Cell cycle arrest |
| Anticancer | HCT116 | 1.1 | Cytotoxicity via apoptosis |
| COX-II Inhibition | COX-II enzyme | 0.011 | Selective inhibition |
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c1-14-22(33-23(25-14)15-5-4-10-24-12-15)17-7-9-21(28-27-17)32-13-20(29)26-16-6-8-18(30-2)19(11-16)31-3/h4-12H,13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWNXOAYHXBCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














